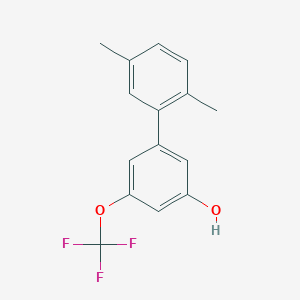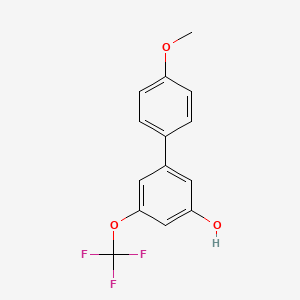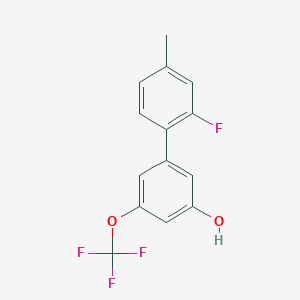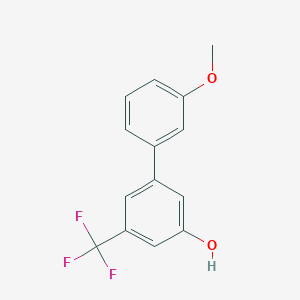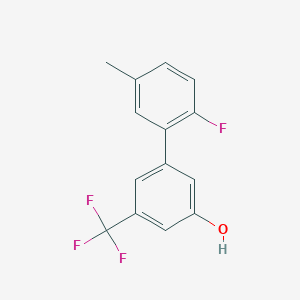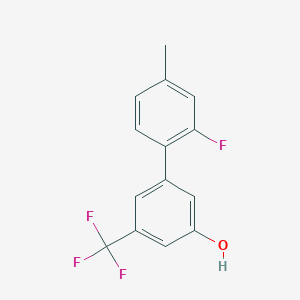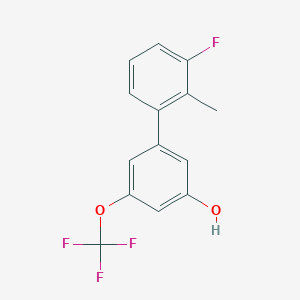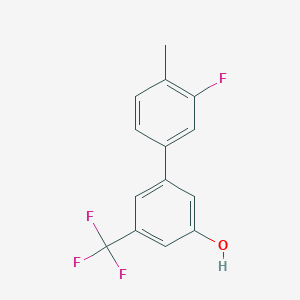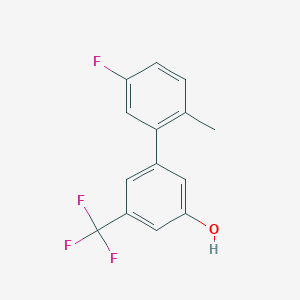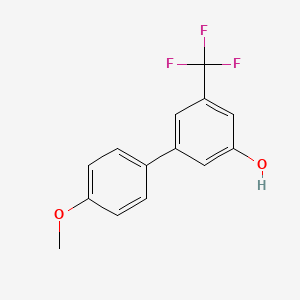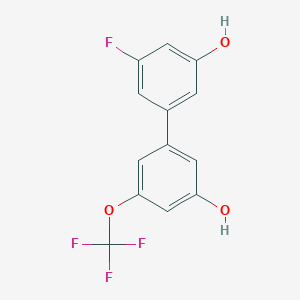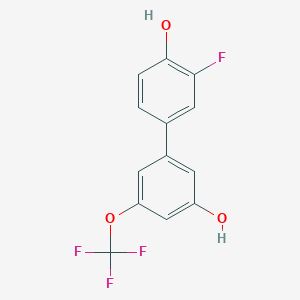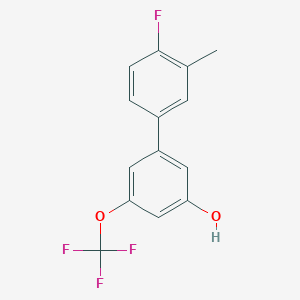
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% (4-F3MTP) is a synthetic compound, which has been widely studied for its numerous applications in scientific research. It is a white powder with a molecular weight of 364.36 g/mol, and a melting point of 131-132 °C. 4-F3MTP is a highly versatile compound, which has been used in a variety of research fields, including synthetic organic chemistry, catalysis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% acts as a catalyst for the reaction of aldehydes with amines. This reaction is believed to involve the formation of a reactive intermediate, which is then used to catalyze the reaction of the aldehyde and amine. Furthermore, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has also been shown to act as a Lewis acid, which can promote the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. However, it has been suggested that 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% may have anti-inflammatory, anti-bacterial, and antifungal properties. Furthermore, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its availability, low cost, and versatility. 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is widely available, and can be easily purchased online. Furthermore, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is relatively inexpensive, and can be used in a variety of reactions.
The main limitation of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is its toxicity. 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is a highly toxic compound, and should be handled with care. Furthermore, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% should not be inhaled, ingested, or allowed to come into contact with the skin or eyes.
Zukünftige Richtungen
The future directions for 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Furthermore, further research should be conducted into the synthesis of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%, as well as its use in organic synthesis, catalysis, and medicinal chemistry. Additionally, further research should be conducted into the potential toxicity of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%, as well as its potential environmental impacts. Finally, further research should be conducted into the potential industrial applications of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%, such as its use in the production of pharmaceuticals and agricultural chemicals.
Synthesemethoden
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized via a three-step reaction process. The first step involves the reaction of 4-fluoro-3-methylphenol with trifluoromethanesulfonic anhydride in an acetonitrile/water mixture. This reaction yields 5-(4-fluoro-3-methylphenyl)-3-trifluoromethylsulfonyloxybenzene. The second step involves the reaction of the sulfonyloxybenzene with sodium hydride in tetrahydrofuran (THF). This reaction yields 5-(4-fluoro-3-methylphenyl)-3-trifluoromethoxyphenol. The final step involves the purification of the 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% product by recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, including heterocyclic compounds, fluorinated compounds, and polymers. In catalysis, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been used as a catalyst for the reaction of aldehydes with amines. In medicinal chemistry, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been used as a starting material for the synthesis of a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antifungal agents.
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-8-4-9(2-3-13(8)15)10-5-11(19)7-12(6-10)20-14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDYAPNSDIJTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686557 | |
| Record name | 4'-Fluoro-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261978-02-2 | |
| Record name | 4'-Fluoro-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



